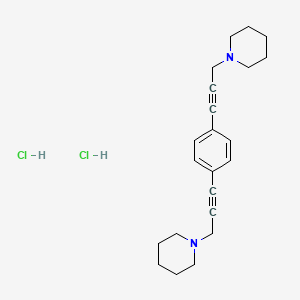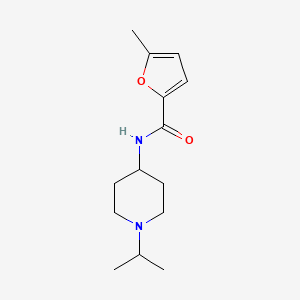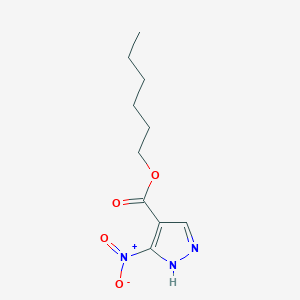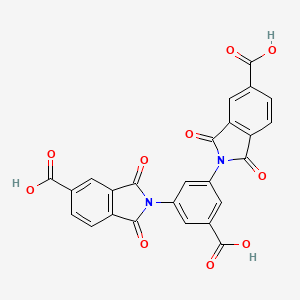![molecular formula C9H9N2NaO3 B4963122 sodium 3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4963122.png)
sodium 3-[(3-pyridinylcarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-[(3-pyridinylcarbonyl)amino]propanoate, also known as sodium pyruvate, is a chemical compound with the molecular formula C6H5N2NaO3. It is a colorless, water-soluble salt that is commonly used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
Sodium pyruvate exerts its effects through various mechanisms. It is a key intermediate in the process of glycolysis, which is the primary pathway for energy production in cells. It can also act as an antioxidant, protecting cells from oxidative stress. Additionally, it can modulate the expression of various genes, including those involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Sodium pyruvate has been shown to have various biochemical and physiological effects. It can improve cell growth and viability, enhance the production of ATP, and protect cells from oxidative stress. It has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium pyruvate has several advantages for lab experiments. It is a water-soluble salt that is easy to use and can be readily added to cell culture media or biochemical assays. It is also relatively inexpensive and widely available. However, there are some limitations to its use. It can be unstable at high temperatures and pH levels, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on sodium 3-[(3-pyridinylcarbonyl)amino]propanoate pyruvate. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another area of interest is its role in metabolism and energy production, and how it can be used to improve athletic performance and endurance. Additionally, there is ongoing research on the mechanisms of action of this compound pyruvate and its effects on various cellular processes.
Méthodes De Synthèse
Sodium pyruvate can be synthesized through the reaction of pyruvic acid with sodium 3-[(3-pyridinylcarbonyl)amino]propanoate hydroxide. The resulting product is a water-soluble salt that is commonly used in scientific research.
Applications De Recherche Scientifique
Sodium pyruvate has a wide range of applications in scientific research. It is commonly used as a cell culture supplement, as it provides a source of energy for cells and can improve cell growth and viability. It is also used in various biochemical assays, such as the measurement of lactate dehydrogenase activity and the detection of reactive oxygen species.
Propriétés
IUPAC Name |
sodium;3-(pyridine-3-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNQCWVMFHQPI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)


![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)

![4-[allyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4963089.png)
![4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4963112.png)

![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4963137.png)